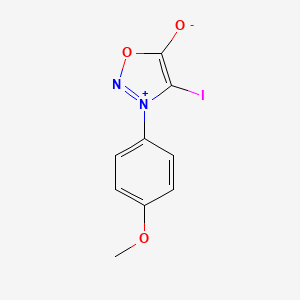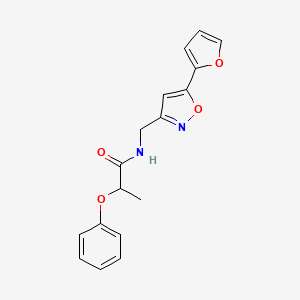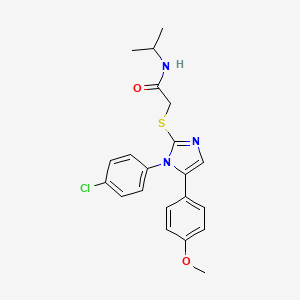
3-(2-Nitrophenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrophenyl)pentanedioic acid is a chemical compound with the linear formula C11H11NO6 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a carbon bearing a nitro group . The linear formula of this compound is C11H11NO6 .Applications De Recherche Scientifique
Enantiospecific Synthesis Applications
3-(2-Nitrophenyl)pentanedioic acid and its derivatives have applications in the enantiospecific synthesis of various compounds. For instance, the stereoisomers of 3-hydroxy-2-methylpentanoic acid, structurally modified from this compound, have been synthesized for investigations into the substrate selectivity of polyketide synthase (PKS) domains (Harris et al., 1998).
Chelator Synthesis
A variant of this compound, specifically 3-(Carboxymethyl)-3-azapentanedioic acid, has been used in the synthesis of aryl isothiocyanate derivatives for potential use as protein labelling chelators (Kline et al., 1991).
Ligand Synthesis and Complex Formation
The compound has been used in the synthesis of novel ligands for metal complex formation. An example is the para to meta shift of a nitro group in 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, which acts as a polydentate ligand for synthesizing various metal complexes (Kopylovich et al., 2011).
Catalysis and Organic Synthesis
This compound derivatives have also found applications in catalysis and organic synthesis. For example, certain derivatives have been used as organocatalysts for reactions such as Conia-ene carbocyclization of 1,3-dicarbonyl compounds (Yang et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)pentanedioic acid may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It has been synthesized as a bioreductive prodrug of paclitaxel, known as nppa-ptx . As a prodrug, it is metabolized in the body to release the active drug, paclitaxel, which is known for its potent anti-tumor activity. The transformation of NPPA-PTX into active paclitaxel occurs in tumor tissues .
Biochemical Pathways
Considering its transformation into paclitaxel, it likely impacts the same pathways as paclitaxel, which primarily disrupts microtubule function, inhibiting cell division and promoting apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound can form nanoparticles, which may enhance its stability and bioavailability .
Result of Action
The primary result of the action of this compound, through its transformation into paclitaxel, is the inhibition of tumor growth. The compound has demonstrated anti-tumor activity both in vitro and in vivo . It is suggested that the dissociated paclitaxel, which is converted from NPPA-PTX in tumor tissues, plays a key role in producing this anti-tumor activity .
Propriétés
IUPAC Name |
3-(2-nitrophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-10(14)5-7(6-11(15)16)8-3-1-2-4-9(8)12(17)18/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCQXWFNCDXRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)


![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)



![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)



